3-Chloro-1,2-benzisothiazole

Vue d'ensemble

Description

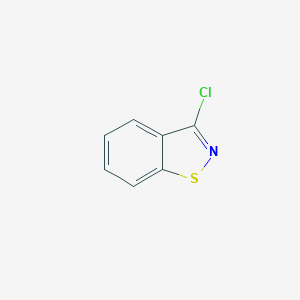

3-Chloro-1,2-benzisothiazole is a chemical compound with the molecular formula C7H4ClNS. It is characterized by the presence of chlorine and benzisothiazole functional groups. This compound is known for its diverse applications in various industries, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid that exhibits antimicrobial and antifungal properties, making it valuable in the formulation of biocides and preservatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one. One method involves the reaction of 1,2-benzisothiazol-3(2H)-one with phosphorus oxychloride or phosgene under specific conditions. Another method uses bi(trichloromethyl) carbonate as a reagent in the presence of an organic amine catalyst at temperatures ranging from 50 to 150°C .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-1,2-benzisothiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts with nucleophiles to give products that arise from the fission of the thiazole ring. For example, sodium cyanide in aqueous acetone produces a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, copper(I) cyanide, n-butyl-lithium, ethanolic sodium thiophenoxide.

Oxidation and Reduction: Specific conditions and reagents depend on the desired products and reaction pathways.

Major Products Formed:

Nucleophilic Substitution: o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, 2-acetyl-3-aminobenzo[b]thiophen.

Other Reactions: 3-ethoxy-1,2-benzisothiazole when treated with ethanolic sodium ethoxide.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H4ClNS

- Appearance : Pale yellow solid

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate

Synthesis of Pharmaceutical Compounds

3-Chloro-1,2-benzisothiazole is notably utilized as an intermediate in the synthesis of several pharmaceutical agents. One prominent example is its role in the production of Ziprasidone , an antipsychotic medication used to treat schizophrenia and bipolar disorder . The compound's ability to undergo nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures required in drug development.

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. This property is attributed to its mechanism of action, which involves disrupting microbial cell membranes and inhibiting essential enzymatic processes. Consequently, it is employed in the formulation of biocides and preservatives within various industries.

Agrochemical Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its effectiveness against a wide range of microorganisms makes it suitable for developing plant protection products that enhance agricultural productivity while minimizing crop loss due to pathogens.

Corrosion Inhibition

Emerging studies suggest potential applications of this compound as a corrosion inhibitor in industrial processes. Its ability to form protective films on metal surfaces could help mitigate corrosion-related damage in various environments.

Case Study 1: Synthesis of Ziprasidone

A detailed study highlighted the efficiency of using this compound in synthesizing Ziprasidone. The process involves several steps where this compound acts as a critical building block, demonstrating high yields and purity levels .

Case Study 2: Antimicrobial Testing

In a laboratory setting, the antimicrobial efficacy of this compound was evaluated against common pathogens. Results indicated a significant reduction in microbial viability at specific concentrations, affirming its potential use as an active ingredient in biocidal formulations.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug synthesis | Ziprasidone |

| Antimicrobial Agents | Exhibits antimicrobial and antifungal properties | Biocides and preservatives |

| Agrochemicals | Used in the formulation of pesticides | Plant protection products |

| Corrosion Inhibition | Potential use as a corrosion inhibitor | Industrial applications |

Mécanisme D'action

The mechanism of action of 3-Chloro-1,2-benzisothiazole involves nucleophilic attack at either the sulfur or chlorine atoms. This leads to the fission of the thiazole ring and the formation of various products depending on the nucleophile and reaction conditions. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparaison Avec Des Composés Similaires

3-Chloro-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:

1,2-Benzisothiazol-3(2H)-one: Used as a precursor in the synthesis of this compound.

2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in similar applications.

3-(1-Piperazinyl)-1,2-benzisothiazole: Another derivative with applications in pharmaceuticals.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable in various fields of research and industry.

Activité Biologique

3-Chloro-1,2-benzisothiazole (CBT) is a heterocyclic compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, notably Ziprasidone, an atypical antipsychotic medication. This article explores the biological properties of CBT, including its antimicrobial and antifungal activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H4ClNS

- Molecular Weight : 169.626 g/mol

- CAS Number : 7716-66-7

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

Antimicrobial Properties

Research indicates that CBT exhibits notable antimicrobial activity. It has been shown to be effective against various strains of bacteria and fungi. For instance:

- Antibacterial Activity : A study demonstrated that CBT displayed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested .

- Antifungal Activity : CBT has also been evaluated for its antifungal properties. It was found to inhibit the growth of Candida albicans with an MIC of approximately 75 µg/mL .

The biological activity of CBT is primarily attributed to its ability to disrupt cellular processes in microorganisms. The proposed mechanisms include:

- Inhibition of Nucleic Acid Synthesis : CBT may interfere with DNA replication and transcription in microbial cells.

- Cell Membrane Disruption : The compound can alter the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of CBT in various formulations. The results indicated that:

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 20 |

| Escherichia coli | 100 | 15 |

| Candida albicans | 75 | 18 |

This data highlights the potential use of CBT as a therapeutic agent in combating resistant microbial strains .

Synthesis and Application in Pharmaceuticals

CBT is utilized as an intermediate in the synthesis of Ziprasidone. The production method involves a multi-step process where CBT is reacted with various nucleophiles under controlled conditions. The efficiency of this synthesis has been documented to yield high-purity products suitable for pharmaceutical applications .

Safety and Handling

While CBT exhibits promising biological activities, it is essential to note its safety profile. According to safety data sheets:

Propriétés

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.